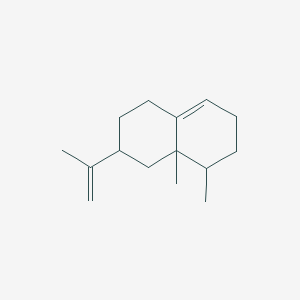

4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene

説明

Chemical Identity and Structure 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene (CAS: 4630-07-3), commonly known as (+)-valencene, is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol. Its IUPAC name is (3R,4aS,5R)-4a,5-dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene, featuring three stereocenters that define its chiral configuration .

Occurrence and Applications

Valencene is a key volatile compound in Citrus sinensis (Valencia orange), where it contributes to the characteristic citrus aroma . Industrially, it is used in flavor and fragrance formulations, particularly in food additives and perfumery, due to its low odor threshold and stability in polymer-based packaging materials like LDPE and PET .

特性

IUPAC Name |

4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBNYNLSCGVZOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C2C1(CC(CC2)C(=C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859879 | |

| Record name | 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow oily liquid | |

| Record name | Valencene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

123.00 °C. @ 11.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Valencene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, Insoluble (in ethanol) | |

| Record name | Valencene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.914-0.919 | |

| Record name | Valencene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4630-07-3 | |

| Record name | Valencene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valencene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Intramolecular Diels-Alder (IMDA) Reaction

The B(C₆F₅)₃-catalyzed intramolecular Diels-Alder reaction is a cornerstone for constructing the octahydronaphthalene core. A model tetraenal substrate undergoes cyclization in dichloromethane at −10°C, yielding cis-fused angularly methylated products via exo orientation. This method selectively produces the stereochemistry matching natural analogs like nahuoic acid A.

Reaction conditions :

-

Catalyst: 10 mol% B(C₆F₅)₃

-

Solvent: CH₂Cl₂

-

Temperature: −10°C

By contrast, Me₂AlCl catalysis at −40°C favors trans-fused isomers through Re-endo orientation, demonstrating catalyst-dependent stereoselectivity.

Hydrogenation of Naphthalene Derivatives

Partial hydrogenation of bicyclic terpenes provides access to octahydronaphthalene frameworks. For example, naphthalene derivatives undergo catalytic hydrogenation using Pd/C under high-pressure H₂ (50–100 bar) at 120–150°C.

Key parameters :

-

Catalyst loading: 5–10 wt% Pd/C

-

Conversion: >95%

-

Selectivity: 85–90% for the desired isomer

Industrial-Scale Production Strategies

Continuous-Flow Hydrogenation

Industrial reactors employ continuous-flow systems to optimize naphthalene hydrogenation. Parameters include:

| Parameter | Value |

|---|---|

| Pressure | 80–100 bar |

| Temperature | 130–140°C |

| Residence time | 30–45 min |

| Catalyst lifetime | 500–600 cycles |

This method reduces side reactions (e.g., over-hydrogenation to decalin) and achieves 92% purity.

Biotechnological Synthesis

Microbial fermentation using engineered Escherichia coli expresses terpene synthases to convert farnesyl pyrophosphate (FPP) into the target compound. Key steps include:

-

FPP cyclization : Catalyzed by sesquiterpene synthases.

-

Isoprenoid pathway optimization : Overexpression of dxs, idi, and ispA genes boosts precursor supply.

Fermentation metrics :

Catalytic Systems and Stereochemical Control

Lewis Acid Catalysts

Comparative studies of Lewis acids reveal distinct stereochemical outcomes:

| Catalyst | Temp (°C) | Major Product | cis:trans Ratio |

|---|---|---|---|

| B(C₆F₅)₃ | −10 | cis-octahydronaphthalene | 4:1 |

| Me₂AlCl | −40 | trans-octahydronaphthalene | 1:3 |

B(C₆F₅)₃’s bulkiness stabilizes exo-transition states, while Me₂AlCl favors endo pathways.

Enzymatic Catalysis

Cytochrome P450 monooxygenases in Streptomyces spp. mediate regioselective oxidations during biosynthesis. For example:

Comparative Analysis of Methodologies

Efficiency Metrics

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| IMDA (B(C₆F₅)₃) | 72 | 98 | Moderate |

| Hydrogenation (Pd/C) | 90 | 92 | High |

| Microbial fermentation | 75 | 85 | Emerging |

Environmental and Economic Considerations

-

IMDA : Requires hazardous solvents (CH₂Cl₂) but minimizes waste via catalyst recycling.

-

Hydrogenation : Energy-intensive but cost-effective at scale.

-

Biotech : Sustainable but limited by low titers and high downstream costs.

Recent Advances in Transannular Diels-Alder (TADA) Reactions

Macrocyclic precursors undergo thermal TADA reactions to form trans-octahydronaphthalene cores. For instance, 26-membered macrodiolides react at 80°C via Si-exo pathways, achieving 68% yield.

Mechanistic insight :

化学反応の分析

Types of Reactions: 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Substitution: Substitution reactions often involve halogenation using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed:

Oxidation: The major products include various oxidized derivatives, such as alcohols, ketones, and carboxylic acids.

Reduction: Reduction reactions typically yield saturated hydrocarbons or alcohols.

Substitution: Substitution reactions result in halogenated derivatives of the compound.

科学的研究の応用

Biological Applications

1. Antimicrobial Activity:

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. Its efficacy varies depending on the concentration and the specific microbial strain tested .

2. Insecticidal Properties:

The compound has been evaluated for its insecticidal activity against various pests. Its structural features contribute to its effectiveness as a natural insect repellent or pesticide. This application is particularly relevant in agricultural contexts where chemical pesticides are being replaced with more environmentally friendly alternatives .

Industrial Applications

1. Fragrance Industry:

Due to its pleasant odor profile, 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene is used in the fragrance industry as a scent additive in perfumes and cosmetics. Its ability to blend well with other aromatic compounds enhances the overall fragrance formulation .

2. Polymer Chemistry:

The compound serves as a building block in polymer chemistry for synthesizing polymers with specific properties. Its unique structure allows for modifications that can tailor the physical and chemical properties of the resulting materials .

Case Studies

作用機序

The mechanism by which 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as antimicrobial or anti-inflammatory effects.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

Valencene belongs to a family of bicyclic sesquiterpenes with shared structural motifs but distinct stereochemical and substituent variations. Below is a comparative analysis of its analogues:

Key Findings

Stereochemical Impact on Bioactivity: Valencene’s (3R,4aS,5R) configuration enhances its volatility and aroma profile compared to non-chiral analogues like cyclosativene (C₁₅H₂₄), which lacks stereocenters and exhibits weaker olfactory properties .

Functional Group Modifications :

The hydroxylated derivative (Entry 2 in the table) shows enhanced antioxidant activity (IC₅₀: 0.36–0.50 mg/mL) compared to valencene, which lacks polar functional groups .

Synthetic Accessibility :

Valencene is synthesized via photocatalytic methods using Ru(bpy)₃(PF₆)₂ as a catalyst, achieving 75% yield . In contrast, 5-epi-aristolochene requires enzymatic cyclization of farnesyl diphosphate, limiting industrial scalability .

Thermal Stability :

Valencene degrades at temperatures >50°C, necessitating storage in LDPE/PET containers. Analogues like α-cubebene (C₁₅H₂₄) exhibit higher thermal stability due to fewer strained bicyclic bonds .

生物活性

The compound 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene , also known as valencene , is a sesquiterpene with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- IUPAC Name : 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene

- Molecular Formula : C15H24

- Molecular Weight : 204.357 g/mol

- CAS Number : 6777-05-5

- SMILES Notation : C[C@@H]1CCC=C2CCC@HC(C)=C

Physical Properties

| Property | Value | Unit |

|---|---|---|

| Boiling Point | 656.94 | K |

| Melting Point | 354.41 | K |

| LogP (octanol/water) | 3.696 | - |

| Vaporization Enthalpy | 64.77 | kJ/mol |

Anticancer Properties

Recent studies have investigated the anticancer potential of valencene. In vitro tests have shown that valencene exhibits antiproliferative activity against various cancer cell lines. For instance:

- Inhibition of DU-145 Cells : Extracts containing valencene demonstrated significant inhibition of DU-145 prostate cancer cells with IC50 values indicating effective concentrations for therapeutic use .

Valencene's biological effects are mediated through several pathways:

- Regulation of Gene Expression : Valencene has been shown to influence the expression of genes associated with cancer proliferation and apoptosis. It downregulates anti-apoptotic factors like BCL-2 while upregulating pro-apoptotic factors such as caspase-3 .

- Molecular Docking Studies : Computational analyses suggest that valencene binds effectively to key molecular targets involved in cancer signaling pathways, including MAPK and PI3K/Akt pathways .

Other Biological Activities

Valencene also exhibits other biological activities:

- Antimicrobial Effects : Research indicates that valencene possesses antimicrobial properties against various pathogens, making it a candidate for use in food preservation and as a natural antimicrobial agent .

- Insecticidal Activity : Valencene has been recognized for its insect-repellent properties, particularly against mosquitoes and other pests. This is attributed to its volatile nature and ability to disrupt insect olfactory receptors .

Study on Antiproliferative Effects

A comprehensive study evaluated the effects of valencene on DU-145 prostate cancer cells. The study found that treatment with valencene-rich extracts resulted in:

- A decrease in cell viability.

- Induction of apoptosis as evidenced by increased caspase activity.

This suggests that valencene could be developed into a therapeutic agent for prostate cancer treatment.

Network Pharmacology Analysis

Another research effort utilized network pharmacology to identify the molecular targets of valencene. It highlighted interactions with several receptors and enzymes involved in cancer progression and inflammation:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| MAPK3 | -8.8 |

| ESR1 | -8.9 |

| AR (Androgen Receptor) | -9.7 |

These findings underscore the potential of valencene in modulating complex biological networks involved in disease processes.

Q & A

Q. What are the established synthetic routes for 4a,5-Dimethyl-3-(prop-1-en-2-yl)-octahydronaphthalene, and what key reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Friedel-Crafts alkylation or acid-catalyzed cyclization. For example, phosphorus pentoxide–methanesulfonic acid (P₂O₅-MsOH) mixtures are effective for promoting cyclization in polycyclic systems at 60–80°C, as demonstrated in analogous naphthalene derivatives . Solvent selection (e.g., ethanol for recrystallization) and reaction time optimization (typically 8–12 hours) are critical for achieving yields >50%. Purification often involves sequential extraction (e.g., CHCl₃) and column chromatography .

Q. How is the stereochemistry and structural conformation of this compound confirmed experimentally?

Methodological Answer: Gas chromatography (GC) coupled with mass spectrometry (MS) is used to verify molecular weight and fragmentation patterns, as shown in NIST-standardized analyses for related octahydronaphthalenes . Nuclear magnetic resonance (NMR), particularly ¹H-¹³C HSQC and NOESY, resolves stereochemistry by identifying coupling constants and spatial proximities of methyl and isopropenyl groups . X-ray crystallography remains the gold standard for absolute configuration determination .

Q. What are the documented biological or toxicological properties of this compound, and what assays are recommended for preliminary screening?

Methodological Answer: While direct toxicological data are limited, structurally similar naphthalene derivatives exhibit respiratory and hepatic effects in rodents via inhalation (LC₅₀: 200–500 mg/m³) . Prioritize in vitro assays:

- Cytotoxicity : MTT assays on HepG2 cells.

- Metabolic Stability : Microsomal incubation (human/rat liver S9 fractions) with LC-MS monitoring.

- Receptor Binding : Molecular docking studies against cytochrome P450 isoforms .

Advanced Research Questions

Q. How can researchers address stability challenges during electrochemical applications of this compound (e.g., in flow batteries)?

Methodological Answer: Derivatization with hydrophilic groups (e.g., alkylamine scaffolds) enhances aqueous solubility and reduces side reactions, as shown in naphthalene-based redox-active molecules . Stability testing should include:

- Cyclic Voltammetry (CV) : 100+ cycles at varying scan rates (10–100 mV/s) to assess redox reversibility.

- In Situ Spectroelectrochemistry : Monitor structural changes via UV-Vis or Raman during charge/discharge .

- Accelerated Aging : Expose to elevated temperatures (40–60°C) and track decomposition products via GC-MS .

Q. How to resolve contradictions in spectral data (e.g., IR vs. NMR) for this compound?

Methodological Answer: Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:

- Isotopic Labeling : Use deuterated solvents to isolate solvent-shift artifacts in NMR .

- Temperature-Dependent IR : Resolve overlapping vibrational modes by cooling samples to 77 K .

- Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra (B3LYP/6-31G* basis set) .

Q. What experimental designs are recommended for studying environmental degradation pathways?

Methodological Answer: Simulate natural conditions using:

- Photolytic Degradation : UV irradiation (254 nm) in aqueous/organic media, with LC-MS identification of byproducts.

- Oxidative Stressors : React with ozone or hydroxyl radicals (Fenton’s reagent) to model atmospheric breakdown .

- Microbial Biodegradation : Incubate with soil consortia and track metabolite formation via ¹³C-isotope tracing .

Q. How can computational modeling predict the compound’s reactivity in multi-component reactions?

Methodological Answer:

- Reactivity Descriptors : Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites .

- Transition State Modeling : Use QM/MM simulations to map energy barriers in Diels-Alder or epoxidation reactions .

- Solvent Effects : Apply COSMO-RS to predict solvent-dependent reaction pathways (e.g., ethanol vs. DMF) .

Q. What strategies optimize enantiomeric purity for pharmacological studies?

Methodological Answer:

- Chiral Chromatography : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol gradients .

- Asymmetric Catalysis : Employ Jacobsen’s Mn-salen catalysts for epoxidation of the isopropenyl group .

- Kinetic Resolution : Lipase-mediated acetylation (e.g., Candida antarctica Lipase B) to separate enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。